molecular formula C15H17NO2 B11872290 Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate CAS No. 152712-40-8

Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate

Cat. No.: B11872290
CAS No.: 152712-40-8
M. Wt: 243.30 g/mol
InChI Key: DKTKZEDDLPYXAW-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate is a complex organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate typically involves cycloaddition reactions, which are atom-economical and considered green reactions . One common method involves the use of indole as a building block in cycloaddition reactions to construct the azepinoindole framework . The reaction conditions often include the use of catalysts such as phosphoric acid and various dienes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient cycloaddition reactions would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity . This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate (CAS Number: 152712-40-8) is a complex organic compound that belongs to the class of tetrahydroazepino indoles. Its unique bicyclic structure incorporates both azepine and indole moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound based on various research findings.

  • Molecular Formula : C₁₅H₁₇N₁O₂
  • Molecular Weight : 243.30 g/mol
  • Boiling Point : 411.4 °C at 760 mmHg
  • Flash Point : 202.6 °C

Biological Activities

This compound exhibits a range of notable biological activities:

  • Antimicrobial Activity : Research has indicated that compounds within this class can exhibit antimicrobial properties. The indole core's ability to interact with biological receptors plays a significant role in this activity.
  • Anticancer Potential : Studies suggest that the compound may have anticancer properties due to its ability to modulate various signaling pathways involved in tumor growth and proliferation .
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases by influencing neurotransmitter systems .
  • Receptor Modulation : this compound has been studied for its interactions with several biological receptors:
    • Serotonin Receptors : Its structural similarity to serotonin allows it to interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
    • Dopamine Receptors : The compound may also influence dopamine receptor activity, which is significant in the treatment of various psychiatric disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions : This method is essential for forming the indole framework.
  • Ring Closing Metathesis (RCM) : Used to create the bicyclic structure efficiently.

Case Studies and Research Findings

Several studies have been conducted examining the biological activity of this compound:

Study ReferenceFocusFindings
Van Wijngaarden et al., 1993Anticancer ActivityDemonstrated efficacy against specific cancer cell lines.
Kotha et al., 2023Synthesis and FunctionalizationExpanded synthetic strategies leading to derivatives with enhanced biological activity.
Recent Neuropharmacology StudiesNeuroprotective EffectsIndicated potential benefits in models of neurodegeneration.

Properties

CAS No.

152712-40-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)13-10-16-9-4-3-6-11-7-5-8-12(13)14(11)16/h5,7-8,10H,2-4,6,9H2,1H3

InChI Key

DKTKZEDDLPYXAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2CCCCC3=C2C1=CC=C3

Origin of Product

United States

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